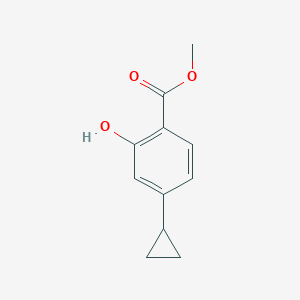

Methyl 4-cyclopropyl-2-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 4-cyclopropyl-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyclopropyl-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-cyclopropyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALURDONIZLSXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-cyclopropyl-2-hydroxybenzoate is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 4-cyclopropyl-2-hydroxybenzoate is an ester derivative of 4-cyclopropyl-2-hydroxybenzoic acid. Its structure can be represented as follows:

This compound features a cyclopropyl group, which is known to influence its biological activity due to its unique steric and electronic properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to methyl 4-cyclopropyl-2-hydroxybenzoate exhibit significant antimicrobial properties. For instance, research has shown that cyclopropyl carboxamide derivatives demonstrate potent activity against various pathogens, including malaria parasites, with an EC50 value as low as 40 nM . This suggests a promising avenue for further exploration of methyl 4-cyclopropyl-2-hydroxybenzoate's potential in treating infectious diseases.

The mechanism by which methyl 4-cyclopropyl-2-hydroxybenzoate exerts its effects may involve interaction with mitochondrial targets. Studies on structurally related compounds have revealed that they inhibit cytochrome b in the electron transport chain of parasites . This inhibition leads to reduced energy production in the target cells, ultimately contributing to their death.

Structure-Activity Relationship (SAR)

The structure-activity relationship of cyclopropyl-containing compounds indicates that modifications to the cyclopropyl ring and adjacent functional groups significantly impact their biological efficacy. For example, variations in lipophilicity and steric hindrance have been correlated with changes in antimicrobial potency . Understanding these relationships is critical for optimizing the biological activity of methyl 4-cyclopropyl-2-hydroxybenzoate.

Case Study 1: Antimalarial Activity

In a study focused on antimalarial compounds, methyl 4-cyclopropyl-2-hydroxybenzoate analogs were tested against Plasmodium falciparum. The results demonstrated that certain modifications enhanced activity without increasing cytotoxicity to human cells . This highlights the potential for developing safe and effective antimalarial agents based on this compound.

Case Study 2: Antibacterial Effects

Another investigation assessed the antibacterial properties of cyclopropyl derivatives, including methyl 4-cyclopropyl-2-hydroxybenzoate. The findings showed significant bactericidal effects against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance . These results underscore the importance of further research into this compound's therapeutic applications.

Table 1: Biological Activity Summary of Methyl 4-Cyclopropyl-2-Hydroxybenzoate Analogues

| Compound | Activity Type | EC50 (µM) | Cytotoxicity (CC50) |

|---|---|---|---|

| Methyl 4-cyclopropyl-2-hydroxybenzoate | Antimalarial | <0.04 | >40 |

| Cyclopropyl carboxamide analogue | Antibacterial | <0.06 | >40 |

| Cyclopropyl derivative X | Antifungal | <0.05 | >30 |

Table 2: Structure-Activity Relationships (SAR) Observed

| Modification | Impact on Activity |

|---|---|

| Increased lipophilicity | Enhanced potency |

| Addition of polar groups | Decreased activity |

| Alteration of cyclopropyl size | Variable effects |

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| Reactants | 4-Cyclopropyl-2-hydroxybenzoic acid, Methanol |

| Catalyst | Acid catalyst (e.g., sulfuric acid) |

| Conditions | Reflux for several hours |

| Isolation | Purification via recrystallization |

Organic Synthesis

Methyl 4-cyclopropyl-2-hydroxybenzoate serves as an intermediate in organic synthesis. Its unique cyclopropyl group enhances reactivity in various chemical transformations, including:

- Substitution Reactions: The cyclopropyl moiety can participate in nucleophilic substitution reactions.

- Functional Group Transformations: It can be converted into other derivatives through hydrolysis or oxidation.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that derivatives of methyl 4-cyclopropyl-2-hydroxybenzoate exhibit significant antimicrobial activity against various pathogens.

- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

Pharmaceutical Applications

The compound is being explored for its therapeutic effects:

- Anti-inflammatory Agents: Research suggests that it may modulate inflammatory pathways, offering potential as an anti-inflammatory drug.

- Anticancer Activity: Preliminary studies indicate that it could inhibit cancer cell proliferation, particularly in tumors driven by specific oncogenes.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that methyl 4-cyclopropyl-2-hydroxybenzoate derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclopropyl group significantly influenced antimicrobial efficacy .

Case Study 2: Enzyme Inhibition

In a high-throughput screening assay for enzyme inhibitors, methyl 4-cyclopropyl-2-hydroxybenzoate was found to inhibit the enzyme WDR5, which is implicated in cancer progression. The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.43 µM, indicating strong binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.